![molecular formula C23H32N2O5S2 B2938276 9-hydroxy-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide CAS No. 694468-92-3](/img/structure/B2938276.png)
9-hydroxy-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9-hydroxy-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide” is a chemical compound with the linear formula C24H33N5O5S2 . It has a molecular weight of 535.689 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “9-hydroxy-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide” are not fully detailed in the sources I found. The compound has a molecular weight of 535.689 .Scientific Research Applications
Proton Exchange Membranes for Fuel Cells
A study by Xiaoxia Guo et al. (2002) explored the synthesis of novel sulfonated polyimides using a sulfonated diamine monomer derived from fluorene, showcasing its application as proton exchange membranes (PEMs) for fuel cells. These membranes exhibited proton conductivities comparable to or higher than Nafion 117, especially at 100% relative humidity, suggesting their potential in fuel cell applications due to their good solubility and excellent water stability (Guo et al., 2002).
Enhanced Proton Exchange Membrane Properties
Anaparthi Ganesh Kumar et al. (2018) synthesized novel sulfonated co-poly(ether imide)s containing trifluoromethyl, fluorenyl, and hydroxyl groups, aiming to enhance the properties of proton exchange membranes for microbial fuel cell (MFC) applications. These membranes showed superior performance to Nafion 117 under similar test conditions, indicating their effectiveness in bioelectrochemical systems (Kumar et al., 2018).
Sulfonated Block Copolymers for Fuel-Cell Applications
Byungchan Bae et al. (2009) developed sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel-cell applications. These copolymers displayed high proton conductivity and mechanical properties, making them promising materials for fuel-cell membranes (Bae et al., 2009).
Fluorene-Based Poly(arylene ether sulfone)s as Proton Exchange Membranes
Chenyi Wang et al. (2011) synthesized fluorene-based poly(arylene ether sulfone) copolymers containing sulfonic acids as proton exchange membranes (PEMs). These copolymers exhibited high proton conductivity and lower methanol permeability compared to Nafion, suggesting their potential as efficient PEM materials for fuel cell applications (Wang et al., 2011).
Safety And Hazards
properties
IUPAC Name |
9-hydroxy-2-N,7-N-bis(3-methylbutyl)-9H-fluorene-2,7-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5S2/c1-15(2)9-11-24-31(27,28)17-5-7-19-20-8-6-18(14-22(20)23(26)21(19)13-17)32(29,30)25-12-10-16(3)4/h5-8,13-16,23-26H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQUWPINJDSKOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2O)C=C(C=C3)S(=O)(=O)NCCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-hydroxy-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.